molecular formula C7H12N2O B12871070 4-(Isopropylamino)-5-methylisoxazole

4-(Isopropylamino)-5-methylisoxazole

Cat. No.: B12871070
M. Wt: 140.18 g/mol
InChI Key: SRTACPRMYNTZHO-UHFFFAOYSA-N
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Description

N-isopropyl-5-methylisoxazol-4-amine is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential . This compound, like other isoxazoles, has significant importance in medicinal chemistry due to its diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazoles, including n-isopropyl-5-methylisoxazol-4-amine, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) with nitrile oxide (acting as the dipole) . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of isoxazoles often involves the use of base-catalyzed condensation reactions. For example, the preparation of 3,5-disubstituted isoxazoles can be achieved through the condensation of nitroacetic esters with dipolarophiles in the presence of water . This method is preferred due to its efficiency and the use of environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-5-methylisoxazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of n-isopropyl-5-methylisoxazol-4-amine may yield corresponding oxides, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of n-isopropyl-5-methylisoxazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to n-isopropyl-5-methylisoxazol-4-amine include other isoxazole derivatives such as:

Uniqueness

N-isopropyl-5-methylisoxazol-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives . This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

5-methyl-N-propan-2-yl-1,2-oxazol-4-amine

InChI

InChI=1S/C7H12N2O/c1-5(2)9-7-4-8-10-6(7)3/h4-5,9H,1-3H3

InChI Key

SRTACPRMYNTZHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)NC(C)C

Origin of Product

United States

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